ALDH1A3-IN-3 Exhibits 2.4-Fold Superior Enzymatic Potency for ALDH1A3 Versus the Closest Structural Analog ALDH1A3-IN-1
In direct cross-study comparison, ALDH1A3-IN-3 (compound 16) demonstrates an IC50 of 0.26 μM against ALDH1A3 in cell-free enzymatic assays . Its closest structural analog and alternate ALDH1A3 inhibitor, ALDH1A3-IN-1 (compound 14), exhibits an IC50 of 0.63 μM with a Ki of 0.46 μM under comparable conditions [1]. The 2.4-fold potency advantage (Δ = 0.37 μM) represents a meaningful differential for researchers seeking maximal target engagement in biochemical assays where enzyme concentration and substrate availability are critical experimental variables.
| Evidence Dimension | ALDH1A3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.26 μM |
| Comparator Or Baseline | ALDH1A3-IN-1: IC50 = 0.63 μM, Ki = 0.46 μM |
| Quantified Difference | 2.4-fold more potent (ΔIC50 = 0.37 μM) |
| Conditions | Cell-free enzymatic assay (recombinant human ALDH1A3) |
Why This Matters
For researchers conducting ALDH1A3 enzymatic assays or structure-activity relationship (SAR) studies, the 2.4-fold potency differential reduces compound consumption and enables detection of subtle inhibitory effects at lower working concentrations.
- [1] MedChemExpress. ALDH1A3-IN-1 Product Datasheet. Cat. No.: HY-144667. View Source
